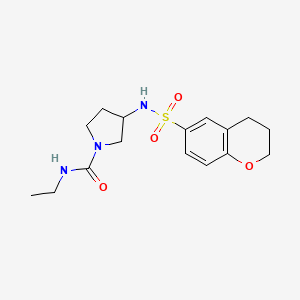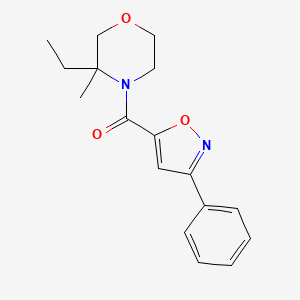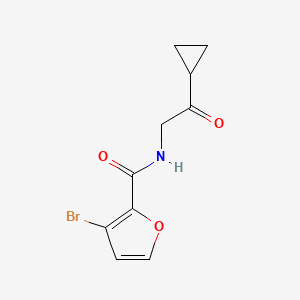
3-(3,4-dihydro-2H-chromen-6-ylsulfonylamino)-N-ethylpyrrolidine-1-carboxamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
3-(3,4-dihydro-2H-chromen-6-ylsulfonylamino)-N-ethylpyrrolidine-1-carboxamide is a complex organic compound that features a chromenyl group, a sulfonylamino group, and a pyrrolidine carboxamide moiety
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 3-(3,4-dihydro-2H-chromen-6-ylsulfonylamino)-N-ethylpyrrolidine-1-carboxamide typically involves multi-step organic reactions. One common route starts with the preparation of the chromenyl sulfonyl chloride intermediate, which is then reacted with N-ethylpyrrolidine-1-carboxamide under basic conditions to form the desired compound. The reaction conditions often include the use of solvents like dichloromethane or tetrahydrofuran and bases such as triethylamine or sodium hydroxide.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors and automated systems to ensure consistent production. Purification steps such as recrystallization or chromatography are employed to obtain the final product with high purity.
Análisis De Reacciones Químicas
Types of Reactions
3-(3,4-dihydro-2H-chromen-6-ylsulfonylamino)-N-ethylpyrrolidine-1-carboxamide can undergo various chemical reactions, including:
Oxidation: The chromenyl group can be oxidized to form chromone derivatives.
Reduction: The sulfonyl group can be reduced to a sulfide.
Substitution: The amino group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents like potassium permanganate or chromium trioxide in acidic conditions.
Reduction: Reagents such as lithium aluminum hydride or hydrogen gas with a palladium catalyst.
Substitution: Reagents like alkyl halides or acyl chlorides under basic conditions.
Major Products
Oxidation: Chromone derivatives.
Reduction: Sulfide derivatives.
Substitution: Various substituted amides or sulfonamides.
Aplicaciones Científicas De Investigación
3-(3,4-dihydro-2H-chromen-6-ylsulfonylamino)-N-ethylpyrrolidine-1-carboxamide has several scientific research applications:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Investigated for its potential as a bioactive compound with antimicrobial or anticancer properties.
Medicine: Explored for its potential use in drug development, particularly in targeting specific enzymes or receptors.
Industry: Utilized in the development of new materials with unique properties, such as polymers or coatings.
Mecanismo De Acción
The mechanism of action of 3-(3,4-dihydro-2H-chromen-6-ylsulfonylamino)-N-ethylpyrrolidine-1-carboxamide involves its interaction with specific molecular targets. The sulfonylamino group can form hydrogen bonds with enzymes or receptors, modulating their activity. The chromenyl group may interact with hydrophobic pockets in proteins, enhancing binding affinity. These interactions can lead to the inhibition or activation of specific biochemical pathways, depending on the target.
Comparación Con Compuestos Similares
Similar Compounds
- 3,4-Dihydro-2H-chromen-6-ylmethylamine hydrochloride
- 2,2-Dimethyl-3,4-dihydro-2H-chromen-4-ylamine hydrochloride
- 3,4-Dihydro-2H-chromen-3-ylamine hydrochloride
Uniqueness
3-(3,4-dihydro-2H-chromen-6-ylsulfonylamino)-N-ethylpyrrolidine-1-carboxamide is unique due to the presence of both the chromenyl and sulfonylamino groups, which confer distinct chemical reactivity and biological activity
Propiedades
IUPAC Name |
3-(3,4-dihydro-2H-chromen-6-ylsulfonylamino)-N-ethylpyrrolidine-1-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H23N3O4S/c1-2-17-16(20)19-8-7-13(11-19)18-24(21,22)14-5-6-15-12(10-14)4-3-9-23-15/h5-6,10,13,18H,2-4,7-9,11H2,1H3,(H,17,20) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HZMXTUNTVNYFQC-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCNC(=O)N1CCC(C1)NS(=O)(=O)C2=CC3=C(C=C2)OCCC3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H23N3O4S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
353.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![1-[6-[4-[(2-Methyl-1,3-thiazol-4-yl)sulfonyl]piperazin-1-yl]pyridin-3-yl]ethanone](/img/structure/B6962783.png)
![3-Methyl-5-[[4-[1-(5-methyl-1,3-oxazol-2-yl)ethyl]piperazin-1-yl]methyl]-1,2-oxazole](/img/structure/B6962804.png)
![5-Methyl-2-[1-(6,7,8-trimethoxy-1,2,4,5-tetrahydro-3-benzazepin-3-yl)ethyl]-1,3-oxazole](/img/structure/B6962811.png)
![2-cyclohexyl-N-[4-(3-methyl-1,2,4-oxadiazol-5-yl)cyclohexyl]acetamide](/img/structure/B6962816.png)
![5-cyclopropyl-1-methyl-N-[(3-methyl-1,2-oxazol-5-yl)methyl]pyrazole-3-carboxamide](/img/structure/B6962824.png)
![N-ethyl-1-[1-(1-methylpyrazol-4-yl)-2-oxopiperidin-3-yl]pyrrolidine-3-sulfonamide](/img/structure/B6962831.png)
![[4-(2,5-Dichlorophenyl)-2-methylpiperazin-1-yl]-(thiadiazol-5-yl)methanone](/img/structure/B6962841.png)
![3-methyl-N-[2-(3-methyl-1,2,4-oxadiazol-5-yl)ethyl]-1,2-thiazole-4-carboxamide](/img/structure/B6962848.png)
![4-[4-(2,5-dichlorophenyl)-2-methylpiperazine-1-carbonyl]-1H-pyridin-2-one](/img/structure/B6962853.png)

![[4-(2-Ethylbenzimidazol-1-yl)piperidin-1-yl]-pyrazolo[1,5-a]pyridin-3-ylmethanone](/img/structure/B6962869.png)
![2-(Benzimidazol-1-yl)-1-[4-(3-ethyl-1,2,4-thiadiazol-5-yl)piperazin-1-yl]propan-1-one](/img/structure/B6962875.png)
![(2R)-N-[[2-(3-methylbutoxy)phenyl]methyl]-5-oxopyrrolidine-2-carboxamide](/img/structure/B6962889.png)
